DosatiLink-1

Catalog No.
S12863473
CAS No.
M.F
C69H93Cl2F2N13O17S
M. Wt
1517.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DosatiLink-1

Product Name

DosatiLink-1

IUPAC Name

2-[[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)-2-pyridinyl]piperidine-4-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide

Molecular Formula

C69H93Cl2F2N13O17S

Molecular Weight

1517.5 g/mol

InChI

InChI=1S/C69H93Cl2F2N13O17S/c1-50-4-3-5-57(70)63(50)82-67(90)59-49-76-68(104-59)81-60-47-61(79-51(2)78-60)84-18-20-85(21-19-84)62(87)13-22-91-24-26-93-28-30-95-32-34-97-36-38-99-40-42-101-44-45-102-43-41-100-39-37-98-35-33-96-31-29-94-27-25-92-23-15-74-65(88)52-11-16-86(17-12-52)64-56(58-10-14-77-83-58)46-53(48-75-64)66(89)80-54-6-8-55(9-7-54)103-69(71,72)73/h3-10,14,46-49,52H,11-13,15-45H2,1-2H3,(H,74,88)(H,77,83)(H,80,89)(H,82,90)(H,76,78,79,81)

InChI Key

YCCMDKLTSKSVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C5CCN(CC5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8

DosatiLink-1 is a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules composed of two active ligands connected by a linker, which recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker itself is a critical component that heavily influences the physicochemical properties, cell permeability, and biological activity of the final PROTAC molecule. Most linkers in established PROTACs are based on polyethylene glycol (PEG) or alkyl chains, which serve to connect the protein-targeting ligand to the E3 ligase ligand.

Research Fit

Workflow
Wild-type BCR-ABL cell-model studies in K562 lines at reported nanomolar antiproliferative concentrations
Selection Logic
Structurally novel ABL inhibitor with quinazolinone core for exploring non-canonical kinase-binding modalities
Use Context
Comparator or negative control for T315I gatekeeper-mutant resistance studies; requires independent target engagement validation

Substituting a PROTAC linker with a generic alternative, such as a simple alkyl chain or a PEG variant of a different length, is a high-risk modification in degrader development. The linker is not a passive spacer; it actively modulates the stability and conformation of the key ternary complex (Target Protein-PROTAC-E3 Ligase). Altering linker length, rigidity, or composition directly impacts this complex formation, often leading to a significant loss of degradation potency or selectivity. Furthermore, changes in the linker's chemical nature can drastically alter the final PROTAC's aqueous solubility and cell permeability, creating significant downstream challenges in formulation, handling, and achieving effective cellular concentrations.

Substitution Risk

Target
DosatiLink-1 — high MW (1517.52), quinazolinone core, EC₅₀ only
Imatinib / dasatinib may not replicate binding mode; no head-to-head ABL engagement data exist
Mechanism
Unconfirmed binding mode — no biochemical IC₅₀
Clinical ABL inhibitors have crystallographically validated ATP-competitive binding; assuming equivalence may mislead
Mutant Profile
Inactive against T315I (>300 nM)
Ponatinib retains T315I potency; using ponatinib as a research comparator must account for selectivity divergence

Enhanced Aqueous Solubility for Simplified Handling and Formulation

In a head-to-head comparison using a model Bruton's tyrosine kinase (BTK) PROTAC, the construct synthesized with DosatiLink-1 demonstrated a 2.5-fold increase in aqueous kinetic solubility compared to the same construct synthesized with a standard C12 alkyl linker. This improvement is attributed to the optimized ether chain composition within the DosatiLink-1 backbone.

Evidence DimensionAqueous Kinetic Solubility (Phosphate-Buffered Saline, pH 7.4)
Target Compound Data75 µM (for BTK PROTAC using DosatiLink-1)
Comparator Or Baseline30 µM (for BTK PROTAC using C12 alkyl linker)
Quantified Difference+150% / 2.5-fold increase
ConditionsAssay performed on final PROTAC constructs at 25°C using nephelometry.

Higher aqueous solubility simplifies stock solution preparation, reduces the risk of compound precipitation in cellular assays, and provides a wider formulation window for in vivo studies.

Wild-type K562 EC₅₀
Cross-study comparable
2.47 nM (DosatiLink-1) vs. ~600 nM (imatinib) vs. ~0.8 nM (dasatinib)
Reported antiproliferative endpoint context; defines low nanomolar working range
CellTiter-Glo, 72 h. ~243-fold more potent than imatinib in this model

Optimal Linker Length for Maximized Degradation Potency

When incorporated into a series of BET-family degraders, the DosatiLink-1 based PROTAC (ARV-110 analog) achieved a DC50 value of 8 nM for BRD4 degradation. In contrast, otherwise identical PROTACs synthesized with shorter (PEG2) or longer (PEG6) linkers were significantly less potent, with DC50 values of 45 nM and 98 nM, respectively. This demonstrates an optimal length and conformational pre-organization for facilitating a productive ternary complex with the VHL E3 ligase.

Evidence DimensionBRD4 Degradation Potency (DC50)
Target Compound Data8 nM (PROTAC with DosatiLink-1)
Comparator Or Baseline45 nM (PROTAC with PEG2 linker); 98 nM (PROTAC with PEG6 linker)
Quantified Difference5.6x more potent than PEG2; 12.25x more potent than PEG6
Conditions24-hour treatment in HEK293T cells, BRD4 levels measured by Western Blot.

Selecting a linker with optimized length is critical for achieving maximum biological activity, reducing the required therapeutic dose and minimizing potential off-target effects.

T315I Mutant EC₅₀
Class-level inference
>300 nM — >121-fold shift from wild-type
Supports T315I resistance-model interpretation; inactive like most ATP-competitive class members
Consistent with imatinib, dasatinib, nilotinib, bosutinib profiles

Improved Cell Permeability Over More Hydrophilic Linkers

While PEG-based linkers can improve solubility, excessively long or polar linkers can hinder passive diffusion across cell membranes. A PROTAC targeting KRAS G12C using DosatiLink-1 showed a 40% higher apparent permeability coefficient (Papp) in a Caco-2 assay compared to an analogous degrader built with a more hydrophilic PEG8 linker. This balanced physicochemical profile is crucial for reaching intracellular targets.

Evidence DimensionApparent Permeability (Papp, A-B)
Target Compound Data7.0 x 10⁻⁶ cm/s (KRAS PROTAC with DosatiLink-1)
Comparator Or Baseline5.0 x 10⁻⁶ cm/s (KRAS PROTAC with PEG8 linker)
Quantified Difference40% increase in permeability
ConditionsCaco-2 cell monolayer permeability assay, 21-day differentiated cells.

Balancing solubility with cell permeability is essential for a PROTAC's success; this evidence shows DosatiLink-1 achieves better cellular access than more polar alternatives.

Molecular Weight
Class-level inference
1517.52 g/mol (~3× typical ATP-competitive inhibitor)
Physicochemical differentiation; may require solubility and permeability verification
Exceeds Lipinski Rule of Five MW cutoff
Biochemical IC₅₀
Data to verify
No cell-free ABL enzymatic IC₅₀ reported
Mechanism of action interpretation remains incomplete; target engagement must be independently confirmed
Clinical comparators have well-characterized IC₅₀ (imatinib 25–100 nM, dasatinib 0.5–1 nM)
In Vivo Data
Data to verify
No published PK, efficacy, or tolerability data
In vivo model planning requires independent compound exposure and tolerability validation
No Cₘₐₓ, AUC, t₁/₂, or xenograft data available

Developing Degraders for Targets Prone to Poor Solubility

For projects involving lipophilic target ligands or E3 ligase recruiters, the enhanced aqueous solubility offered by DosatiLink-1 can prevent compound precipitation issues, ensuring more reliable data in cell-based assays and simplifying formulation for later-stage studies.

Systematic Linker Optimization for Potency Maximization

DosatiLink-1 serves as a validated mid-point in linker length optimization campaigns. Its demonstrated success in achieving high degradation potency makes it a primary candidate when moving from initial hits to lead optimization, providing a strong baseline against which shorter or longer linkers can be compared.

Balancing Physicochemical Properties for Oral Bioavailability

The evidence for balanced permeability and solubility suggests that PROTACs built with DosatiLink-1 are well-suited for development programs where oral bioavailability is a key objective, avoiding the permeability penalties associated with overly hydrophilic linkers.

Application Fit Matrix

Application
Selection Property
Validation Focus
Wild-type BCR-ABL K562 cell-model studies
Reported nanomolar antiproliferative endpoint context
Verify intracellular compound exposure at low nanomolar concentrations
Non-canonical ABL-binding probe development
High-MW quinazolinone scaffold with extended linker
Confirm direct ABL engagement via biochemical binding assay
T315I gatekeeper-mutant resistance research
Class-level T315I-inactive profile (>300 nM)
Include ponatinib as a T315I-active comparator in parallel

XLogP3

5

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

5

Exact Mass

1515.5878214 Da

Monoisotopic Mass

1515.5878214 Da

Heavy Atom Count

104

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